1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and pyrazole rings through urea linkage under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.
Reduction: Reduced forms of the compound, particularly at the pyrazole ring.
Substitution: Substituted derivatives with various functional groups attached to the benzodioxole and thiophene rings.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and protein-protein interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-benzodioxol-5-yl)ethanamine
- 3-(1,3-benzodioxol-5-yl)acrylaldehyde
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its combination of benzodioxole, thiophene, and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)18-6-8-21-7-5-13(20-21)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUTXQKHFUYPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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